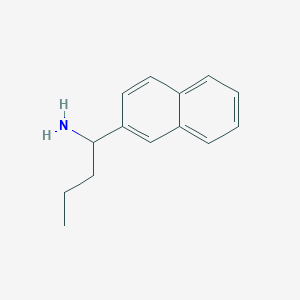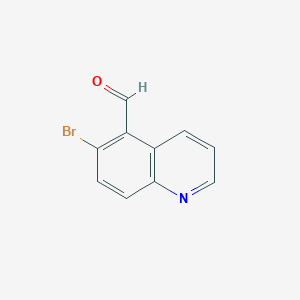
6-Bromoquinoline-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromoquinoline-5-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 5th position makes this compound unique and valuable in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-5-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The resulting 6-bromoquinoline is then subjected to formylation using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 5th position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed:
Oxidation: 6-Bromoquinoline-5-carboxylic acid.
Reduction: 6-Bromoquinoline-5-methanol.
Substitution: 6-Methoxyquinoline-5-carbaldehyde.
Scientific Research Applications
6-Bromoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-5-carbaldehyde in biological systems involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom may also contribute to the compound’s reactivity and binding affinity. Specific pathways and targets are still under investigation, but its ability to modulate enzyme activity and protein function is of significant interest .
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
5-Chloroquinoline-6-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and biological activity.
6-Methoxyquinoline-5-carbaldehyde:
Uniqueness: 6-Bromoquinoline-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which confer distinct reactivity and versatility in chemical synthesis and biological applications. Its ability to undergo various chemical transformations makes it a valuable compound in research and industry .
Properties
Molecular Formula |
C10H6BrNO |
|---|---|
Molecular Weight |
236.06 g/mol |
IUPAC Name |
6-bromoquinoline-5-carbaldehyde |
InChI |
InChI=1S/C10H6BrNO/c11-9-3-4-10-7(8(9)6-13)2-1-5-12-10/h1-6H |
InChI Key |
LPBOZOULARAPNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C=O)Br)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


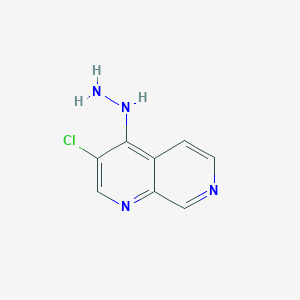
![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbonitrile hydrobromide](/img/structure/B12951424.png)
![5-([1,1'-Biphenyl]-4-yl)-2-bromooxazole](/img/structure/B12951425.png)
![3-Iodobicyclo[3.1.1]heptane](/img/structure/B12951426.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-iodo-, methyl ester](/img/structure/B12951431.png)
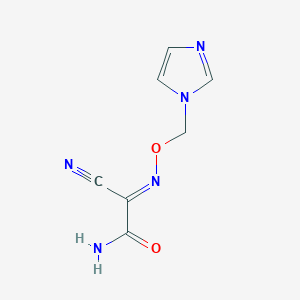
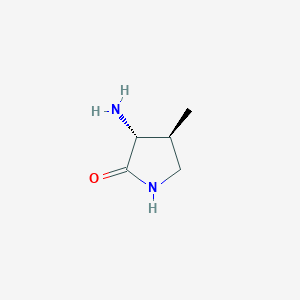
![(E)-7-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B12951445.png)
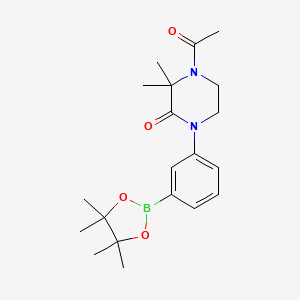
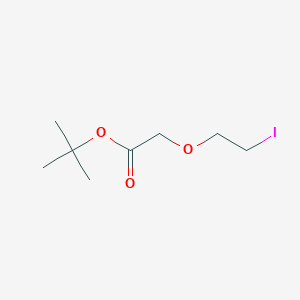
![3'-Methyl-4-(2-(thiophen-2-yl)propan-2-yl)-[1,1'-biphenyl]-2,6-diol](/img/structure/B12951467.png)
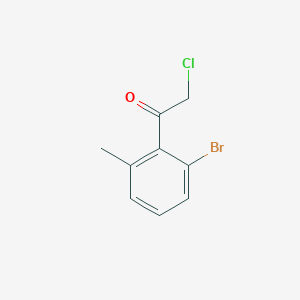
![2-(Furo[2,3-b]pyridin-5-yl)acetic acid](/img/structure/B12951469.png)
